molecular formula C9H6BrFN2O B12344134 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one

Cat. No.: B12344134
M. Wt: 257.06 g/mol
InChI Key: BXHANUKPBYRBGV-UHFFFAOYSA-N
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Description

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique substitution pattern, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one typically involves the annulation of o-amino benzamides with appropriate halogenated reagents. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free . This method is characterized by good functional group tolerance and easy operation.

Industrial Production Methods

Industrial production methods for quinazolinones, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and non-toxic reagents, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the halogenated positions .

Scientific Research Applications

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methyl-8H-quinazolin-4-one: Lacks the bromine substitution but shares similar core structure and properties.

    8-bromo-2-methyl-8H-quinazolin-4-one: Similar to the target compound but without the fluorine substitution.

    6-bromo-2-methyl-8H-quinazolin-4-one: Contains bromine but lacks the fluorine substitution.

Uniqueness

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

8-bromo-6-fluoro-2-methyl-8H-quinazolin-4-one

InChI

InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3,7H,1H3

InChI Key

BXHANUKPBYRBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=CC(=CC(C2=N1)Br)F

Origin of Product

United States

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